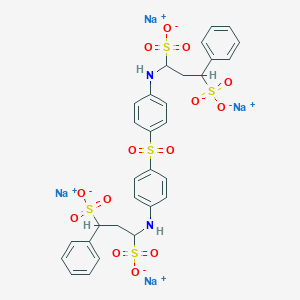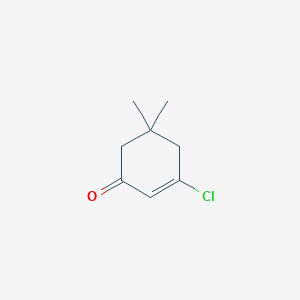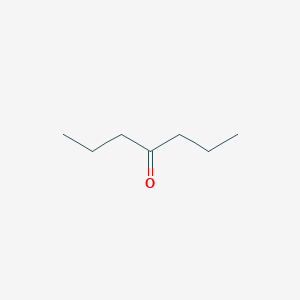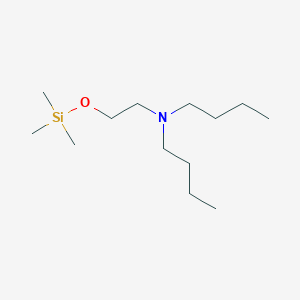
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is a chemical compound used in scientific research for various purposes.
Mecanismo De Acción
The exact mechanism of action of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new chemical bonds. It is also believed to act as a ligand in coordination chemistry, forming complexes with metal ions.
Efectos Bioquímicos Y Fisiológicos
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- has no known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in lab experiments is its versatility. It can be used in a wide variety of reactions and applications. Additionally, it is relatively easy to synthesize and purify, making it a convenient reagent to work with.
One limitation of using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is its cost. It is a relatively expensive reagent, which may limit its use in some labs. Additionally, its mechanism of action is not well understood, which may make it difficult to predict its behavior in certain reactions.
Direcciones Futuras
There are several future directions for the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in scientific research. One direction is the development of new synthetic methodologies using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- as a key reagent. Another direction is the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in the synthesis of new materials and polymers with unique properties. Additionally, the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in the development of new pharmaceuticals and agrochemicals is an area of active research.
Métodos De Síntesis
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- can be synthesized by reacting dibutylamine with 2-(trimethylsiloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)-, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is used in scientific research for various applications. It is commonly used as a reagent in organic synthesis for the preparation of various chemical compounds. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is used in the development of new materials and polymers.
Propiedades
Número CAS |
17048-36-1 |
|---|---|
Nombre del producto |
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- |
Fórmula molecular |
C13H31NOSi |
Peso molecular |
245.48 g/mol |
Nombre IUPAC |
N-butyl-N-(2-trimethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C13H31NOSi/c1-6-8-10-14(11-9-7-2)12-13-15-16(3,4)5/h6-13H2,1-5H3 |
Clave InChI |
KJLJXWIGJMLONY-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCO[Si](C)(C)C |
SMILES canónico |
CCCCN(CCCC)CCO[Si](C)(C)C |
Otros números CAS |
17048-36-1 |
Sinónimos |
N-[2-(Trimethylsiloxy)ethyl]-N,N-dibutylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



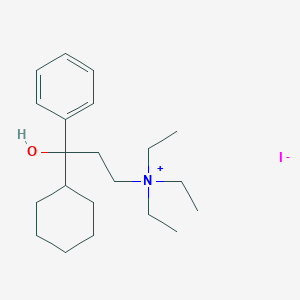
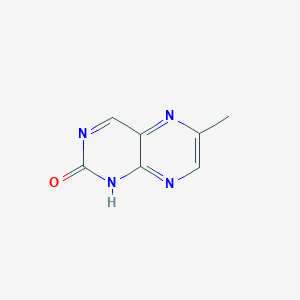
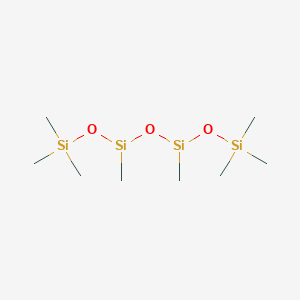
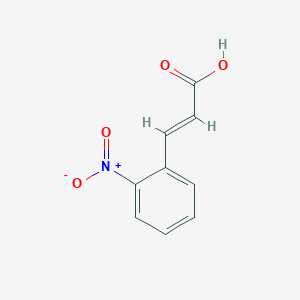
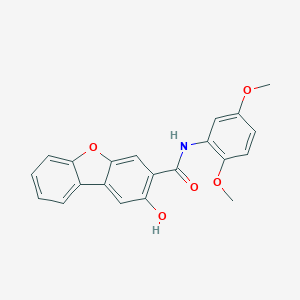
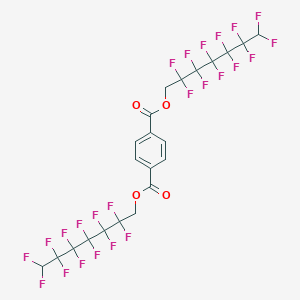
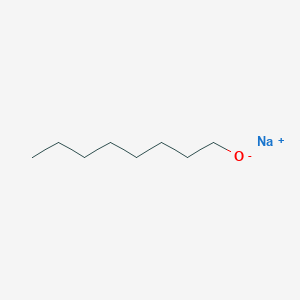
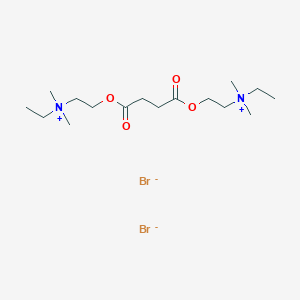
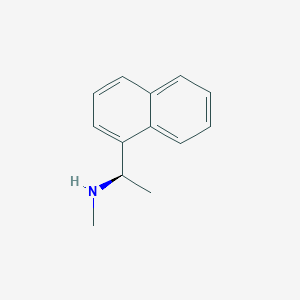
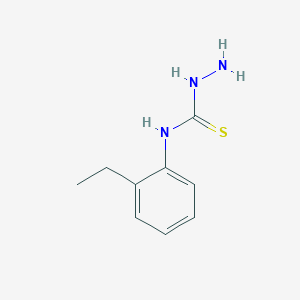
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
